High-Affinity Competitive Inhibition of Sulfotransferases: PAP vs. PAPS and ADP
Adenosine 3',5'-diphosphate (PAP) acts as a potent competitive inhibitor of human bile salt sulfotransferase with a Ki of 0.2 µM against the substrate 3'-phosphoadenosine 5'-phosphosulfate (PAPS) [1]. In phenol sulfotransferase (PST) assays, PAP was the most effective inhibitor among all adenosine derivatives tested, being approximately 100-fold more effective than 5'-ADP and more than 1,000-fold more effective than AMP derivatives [2]. This demonstrates that PAP is the preferred inhibitor for sulfotransferase mechanistic studies where precise control of enzyme activity is required.
| Evidence Dimension | Inhibitory constant (Ki) for sulfotransferase |
|---|---|
| Target Compound Data | Ki = 0.2 µM (PAP) for bile salt sulfotransferase; ~100-fold more potent than ADP in PST assays |
| Comparator Or Baseline | Km of PAPS = 0.7 µM; Ki of ADP = approximately 100-fold higher (weaker) in PST assays |
| Quantified Difference | PAP Ki is 0.5 µM lower than PAPS Km; PAP is 100× more effective than ADP in PST inhibition |
| Conditions | Bile salt sulfotransferase from human liver (PAP vs. PAPS); M and P phenol sulfotransferase from human brain (PAP vs. ADP, AMP, ATP, etc.) |
Why This Matters
Researchers studying sulfotransferase mechanisms require the native product inhibitor PAP to obtain accurate Ki values and avoid the >100‑fold underestimation of inhibitory potency that would occur with ADP or AMP substitutes.
- [1] Chen, L. J., & Segel, I. H. (1985). Purification and characterization of bile salt sulfotransferase from human liver. Archives of Biochemistry and Biophysics, 241(2), 371-379. View Source
- [2] Duffel, M. W., & Jakoby, W. B. (1987). Inhibition of M and P phenol sulfotransferase by analogues of 3'-phosphoadenosine-5'-phosphosulfate. Journal of Neurochemistry, 48(5), 1605-1610. View Source
